molecular formula C8H13F2N3 B15048060 1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine CAS No. 1856027-59-2

1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B15048060
CAS No.: 1856027-59-2
M. Wt: 189.21 g/mol
InChI Key: YPDHOAHQWHRXSA-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a difluoromethyl group and a 2-methylpropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    N-Alkylation: The final step involves the alkylation of the pyrazole ring with 2-methylpropyl bromide or chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:

    Pharmaceuticals: It is explored for its potential as a drug candidate due to its biological activity.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(trifluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine
  • 1-(chloromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine
  • 1-(bromomethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine

Uniqueness

1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable moiety in drug design and development.

Properties

CAS No.

1856027-59-2

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

1-(difluoromethyl)-N-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H13F2N3/c1-6(2)5-11-7-3-4-13(12-7)8(9)10/h3-4,6,8H,5H2,1-2H3,(H,11,12)

InChI Key

YPDHOAHQWHRXSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN(C=C1)C(F)F

Origin of Product

United States

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